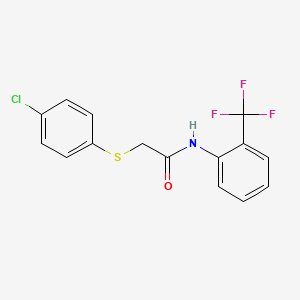

2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a chemical compound that features a chlorophenylthio group and a trifluoromethylphenyl group attached to an acetamide backbone

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NOS/c16-10-5-7-11(8-6-10)22-9-14(21)20-13-4-2-1-3-12(13)15(17,18)19/h1-8H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEAELDAKZPWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the chlorophenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological pathways involving sulfur-containing compounds.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The chlorophenylthio group can form covalent bonds with nucleophilic residues in the target molecule, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-2-(trifluoromethyl)phenyl isocyanate

- Trifluoromethyl phenyl sulfone

Uniqueness

2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both a chlorophenylthio group and a trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

The compound 2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that incorporates a thioether linkage and aromatic substituents. Its structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The compound's structure can be broken down as follows:

- Thioether Linkage : The presence of a sulfur atom in the thioether group contributes to its reactivity and potential biological interactions.

- Aromatic Substituents : The 4-chlorophenyl and trifluoromethylphenyl groups enhance lipophilicity, which may influence the compound's ability to penetrate biological membranes.

| Structural Feature | Description |

|---|---|

| Thioether Group | Enhances reactivity |

| Aromatic Rings | Increases lipophilicity |

| Acetamide Moiety | Potential for hydrogen bonding |

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of imidazole and thioether functionalities are known to inhibit key enzymes involved in cancer progression. Studies have shown that compounds structurally related to this compound can inhibit Raf kinase activity, which is crucial in various cancer signaling pathways .

- Case Study : A related thiazole compound demonstrated selective induction of ferroptosis in cancer cells, suggesting that the thioether moiety may play a role in cytotoxicity through similar mechanisms .

Antimicrobial Properties

Compounds containing thioether linkages have been documented for their antimicrobial activities. The ability of sulfur-containing compounds to interact with microbial enzymes makes them promising candidates for developing new antibiotics.

- Example : Thiazole derivatives have shown significant antimicrobial activity against various bacterial strains, indicating that similar biological activities could be expected from this compound due to its structural characteristics .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds with imidazole rings has been widely studied. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

- Research Findings : Studies suggest that related compounds can reduce inflammation markers in vitro and in vivo, indicating that this compound may exhibit comparable anti-inflammatory effects .

The biological activities of this compound can be attributed to several mechanisms:

- Covalent Binding : The thioether group may facilitate covalent interactions with target proteins, leading to altered enzymatic activity.

- Electrophilic Nature : The presence of electrophilic sites in the structure allows for interactions with nucleophiles (such as cysteine residues in proteins), which is a common mechanism for many bioactive compounds .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.